

Independent Verification of BAM7's Specificity for BAX: A Comparative Guide

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Compound of Interest

Compound Name: BAM7

Cat. No.: B1667728

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAX activator molecule 7 (**BAM7**) with alternative BAX activators. It includes supporting experimental data, detailed methodologies, and visual representations of key processes to facilitate informed decisions in apoptosis research.

BAM7 has emerged as a valuable chemical tool for the direct and selective activation of the pro-apoptotic protein BAX, a key regulator of the intrinsic pathway of apoptosis. Independent verification of its specificity is crucial for its reliable use in experimental settings and for its potential as a therapeutic lead. This guide synthesizes data from multiple studies to provide a comprehensive overview of **BAM7**'s performance compared to other BAX activators.

Performance Comparison of BAX Activators

The following table summarizes the quantitative data on the binding affinity and cellular efficacy of **BAM7** and its notable alternatives. Lower IC50 and EC50 values indicate higher potency.

Compound	Target	Assay Type	IC50/EC50	Reference
BAM7	BAX	Competitive FPA	IC50: 3.3 μ M	[1][2][3][4]
Bak-/- MEFs	Cell Viability	~15 μ M	[4]	
BTSA1	BAX	Competitive FPA	IC50: 250 nM	[5][6]
AML Cell Lines	Cell Viability	EC50: 144 nM	[5][6]	
BTSA1.2	BAX	Competitive FPA	IC50: 149 nM	[7]
Lymphoma Cell Lines	Cell Viability	IC50: 1.24 - 1.75 μ M	[7]	
Compound 106	BAX	Cell Viability	20-80 μ M	[8]
BIM SAHB	BAX	Competitive FPA	IC50: 314 nM	[9]

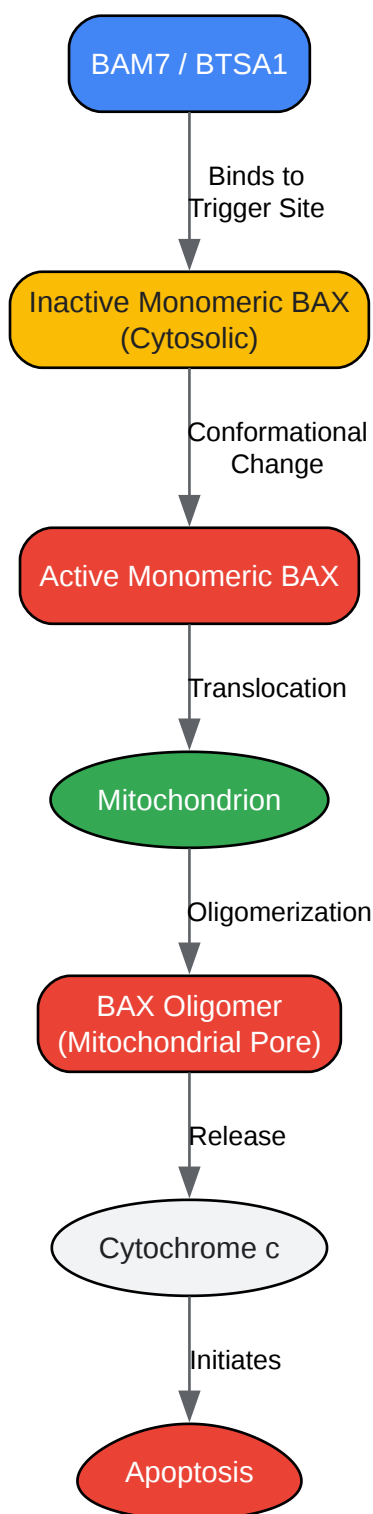
Key Findings:

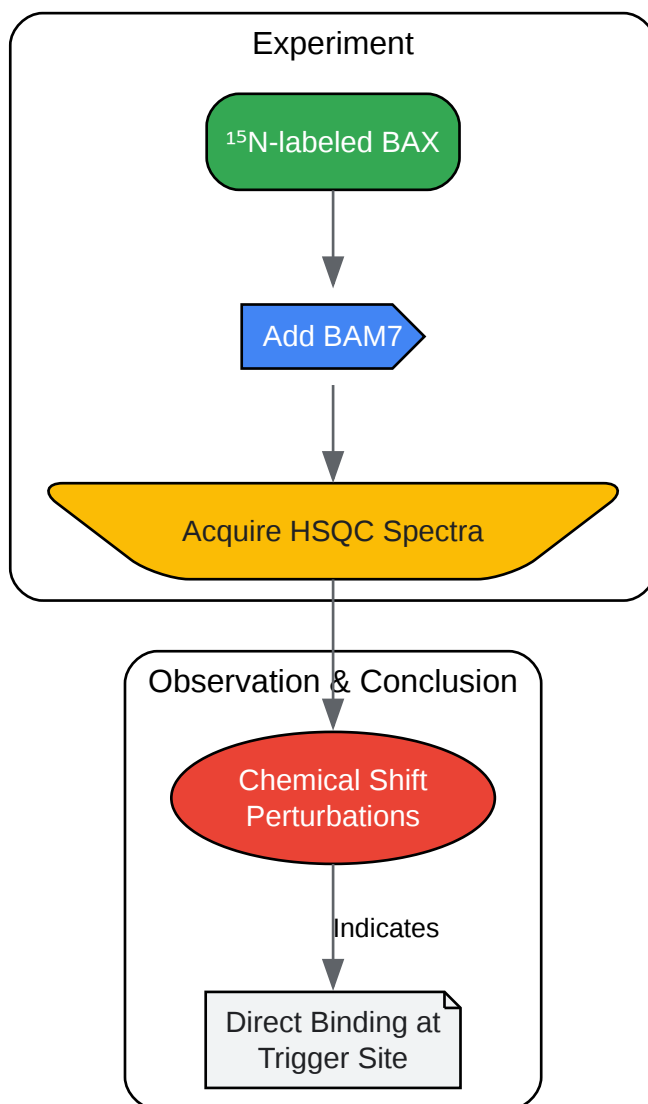
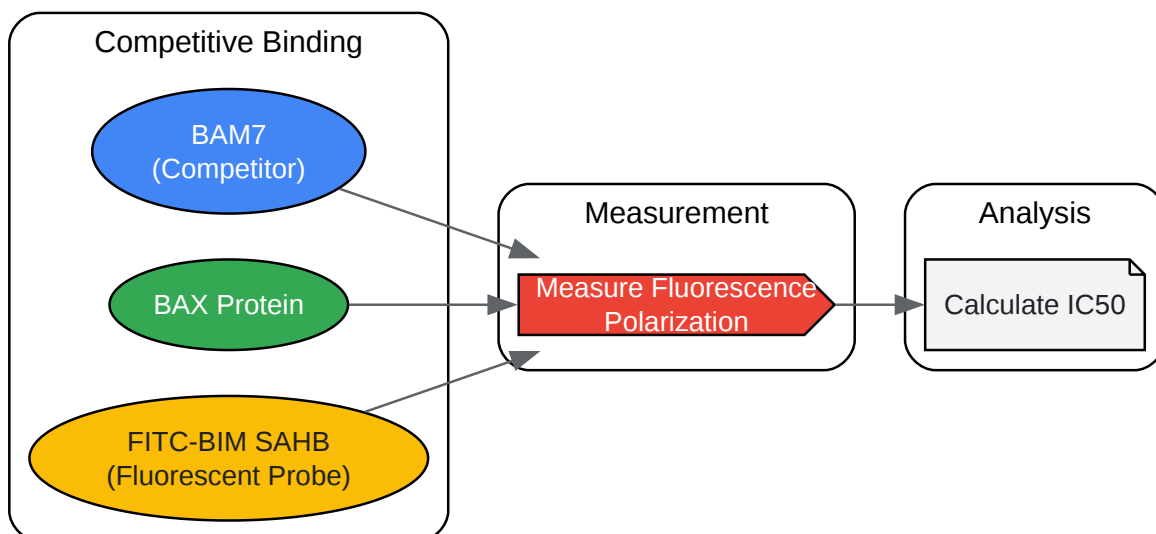
- **Specificity:** **BAM7** demonstrates remarkable selectivity for BAX. It does not show significant binding to other BCL-2 family proteins, such as BAK, BCL-XL, or MCL-1, even at concentrations as high as 50 μ M[2][3]. This specificity is attributed to its unique binding to the BAX "trigger site," an N-terminal groove distinct from the canonical BH3-binding pocket found on anti-apoptotic proteins[4][10][11].
- **Potency:** While **BAM7** is a potent and selective activator of BAX, subsequent derivatives such as BTSA1 and BTSA1.2 show significantly improved binding affinity and cellular efficacy, with IC50 and EC50 values in the nanomolar range[5][6][7].
- **Alternative Activators:** Compound 106 represents another class of small-molecule BAX activators, although it appears to be less potent than **BAM7** and its derivatives in the reported cellular assays[8][12]. Stapled peptides, like BIM SAHB, mimic the natural BH3-only proteins and exhibit high affinity for BAX[9][13].

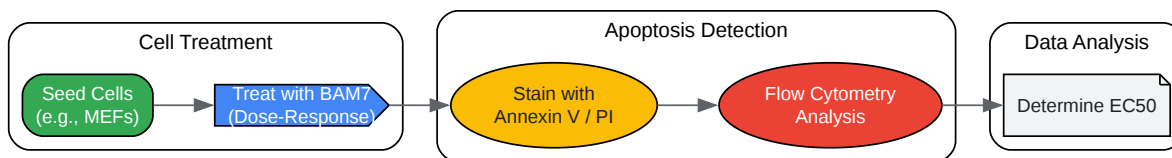
Signaling Pathway and Mechanism of Action

BAM7 and its analogs directly bind to a specific trigger site on the BAX protein, initiating a conformational change that leads to its activation, mitochondrial translocation, oligomerization,

and subsequent permeabilization of the outer mitochondrial membrane. This cascade results in the release of cytochrome c and other pro-apoptotic factors, ultimately leading to caspase activation and programmed cell death.







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. BTSA1.2 | BAX activator | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct and selective small-molecule activation of proapoptotic BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
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